molecular formula C16H13ClN2O2S2 B298388 (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one

(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one

カタログ番号 B298388
分子量: 364.9 g/mol
InChIキー: SVSNYFWTXRPFQP-LCYFTJDESA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one, also known as CCT007093, is a small molecule inhibitor that has been identified as a potential therapeutic agent in cancer treatment. The compound is known to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways.

作用機序

(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one exerts its anti-cancer effects by inhibiting the activity of protein kinases involved in DNA damage response pathways. Specifically, the compound has been shown to inhibit CHK1, CHK2, and CDC7, which play a critical role in DNA replication and repair. Inhibition of these kinases can lead to DNA damage accumulation, cell cycle arrest, and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one has been shown to induce DNA damage and cell cycle arrest in cancer cells. The compound has also been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. In addition, (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one has been shown to inhibit tumor growth in preclinical models of cancer.

実験室実験の利点と制限

One of the advantages of (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one is its specificity for CHK1, CHK2, and CDC7 kinases, which are known to be involved in DNA damage response pathways. This specificity makes (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one a promising therapeutic agent for the treatment of cancer. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in vivo.

将来の方向性

Future research on (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one should focus on improving its solubility and stability, as well as evaluating its efficacy in vivo. In addition, the compound should be tested in clinical trials to determine its safety and efficacy in humans. Other potential future directions include identifying novel targets for (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one and developing combination therapies that can enhance its anti-cancer effects.
Conclusion:
(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one is a small molecule inhibitor that has shown promise as a potential therapeutic agent in cancer treatment. The compound inhibits the activity of protein kinases involved in DNA damage response pathways, leading to DNA damage accumulation, cell cycle arrest, and apoptosis in cancer cells. Despite its limitations, (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one has several advantages, including its specificity for CHK1, CHK2, and CDC7 kinases. Future research on (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one should focus on improving its solubility and stability, evaluating its efficacy in vivo, and identifying novel targets for the compound.

合成法

The synthesis of (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one involves a series of chemical reactions that require specific reagents and conditions. The compound can be synthesized through a three-step process, starting with the reaction of 2-aminothiazole with chloroacetyl chloride to produce 2-chloroacetylthiazole. This intermediate is then reacted with 5-chlorothiophene-2-carbaldehyde to produce the key intermediate, which is further reacted with 4-ethoxyaniline to produce (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one. The final product is obtained through recrystallization and purification.

科学的研究の応用

(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one has been extensively studied in preclinical models of cancer. The compound has been shown to inhibit the activity of several protein kinases, including CHK1, CHK2, and CDC7. These kinases are involved in DNA damage response pathways, which are critical for the survival of cancer cells. Inhibition of these pathways can sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy.

特性

製品名

(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one

分子式

C16H13ClN2O2S2

分子量

364.9 g/mol

IUPAC名

(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one

InChI

InChI=1S/C16H13ClN2O2S2/c1-2-21-11-5-3-10(4-6-11)18-16-19-15(20)13(23-16)9-12-7-8-14(17)22-12/h3-9H,2H2,1H3,(H,18,19,20)/b13-9-

InChIキー

SVSNYFWTXRPFQP-LCYFTJDESA-N

異性体SMILES

CCOC1=CC=C(C=C1)NC2=NC(=O)/C(=C/C3=CC=C(S3)Cl)/S2

SMILES

CCOC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC=C(S3)Cl)S2

正規SMILES

CCOC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC=C(S3)Cl)S2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。